6-Fluoro-3-methylimidazo[1,5-A]pyridine
Description
6-Fluoro-3-methylimidazo[1,5-A]pyridine is a fluorinated derivative of the imidazo[1,5-a]pyridine scaffold, a bicyclic heterocycle with a fused imidazole and pyridine ring. The fluorine atom at position 6 and the methyl group at position 3 confer distinct electronic and steric properties, influencing its chemical reactivity, photophysical behavior, and biological interactions.
Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
6-fluoro-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7FN2/c1-6-10-4-8-3-2-7(9)5-11(6)8/h2-5H,1H3 |
InChI Key |
YIEUWYVVNJYBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Cysteine Protease Inhibition
Imidazo[1,5-a]pyridine derivatives, such as 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a), exhibit potent inhibition of papain-family cysteine proteases, with Ki values of 13.75–99.30 µM and IC50 values of 13.40–96.50 µM . The 6-Fluoro-3-methyl analog may enhance binding affinity due to fluorine’s electronegativity (improving hydrophobic interactions) and the methyl group’s steric stabilization.
EGFR Tyrosine Kinase Inhibition
Imidazo[1,5-a]pyridine derivatives have been compared to clinical drugs like erlotinib and osimertinib. Computational studies reveal that substituents at positions 3 and 6 significantly affect binding free energies . For example:
| Compound | Binding Free Energy (kcal/mol) | Reference |
|---|---|---|
| Erlotinib | -10.2 | |
| Osimertinib | -12.5 | |
| Imidazo[1,5-a]pyridine D1 | -9.8 |
Antibacterial Activity
Derivatives like 3a show MIC50 values of 0.6–1.4 µg/mL against Gram-positive and Gram-negative bacteria . Fluorine’s lipophilicity in the 6-position may enhance membrane permeability, while the methyl group at position 3 could reduce metabolic degradation.
Photophysical Properties
Imidazo[1,5-a]pyridine-based fluorophores exhibit solvatochromism and large Stokes shifts (>100 nm) , making them suitable as membrane probes . For example:
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|
| Monomer 1 | 350 | 450 | 100 | |
| Dimer 3 | 370 | 520 | 150 |
The 6-Fluoro substituent in 6-Fluoro-3-methylimidazo[1,5-a]pyridine may redshift absorption/emission due to electron-withdrawing effects, while the methyl group could stabilize the excited state.
Coordination Chemistry
Imidazo[1,5-a]pyridine derivatives act as N–N bidentate ligands for metals like Zn(II) and Cu(II), forming 1D/2D coordination polymers . Substituents influence geometry and stability:
The fluorine atom may increase Lewis acidity at the metal center, while the methyl group could sterically modulate ligand flexibility.
Structural Analogues and Substituent Effects
Halogenated Derivatives
- 6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine : The iodine atom enhances polarizability for optoelectronics, while the trifluoromethyl group boosts metabolic stability .
Neuroprotective Agents
Thiohydantoins with thioxohexahydroimidazo[1,5-a]pyridine moieties (e.g., compound (−)-3) exhibit 68.63% cell viability in neuroprotection assays, suggesting the imidazo core’s versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
